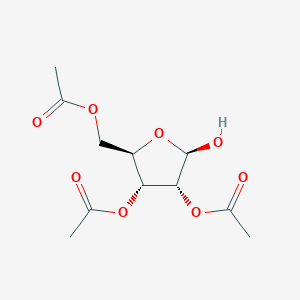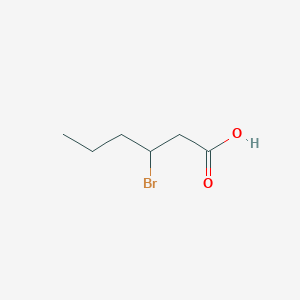
3-Bromocaproic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: 3-Bromocaproic Acid can be synthesized through several methods:
Bromination of Caproic Acid: One common method involves the bromination of caproic acid (hexanoic acid) using bromine (Br2) in the presence of a catalyst such as phosphorus tribromide (PBr3). The reaction typically occurs under controlled temperature conditions to ensure selective bromination at the third carbon position.
Grignard Reaction: Another method involves the use of a Grignard reagent, where 3-bromo-1-propanol is reacted with magnesium to form the corresponding Grignard reagent, which is then treated with carbon dioxide (CO2) to yield this compound after acidification.
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes, where caproic acid is continuously fed into a reactor containing bromine and a suitable catalyst. The reaction conditions are optimized to maximize yield and purity, and the product is purified through distillation or recrystallization.
化学反应分析
Types of Reactions: 3-Bromocaproic Acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions (OH-), amines, or thiols, leading to the formation of different derivatives.
Oxidation and Reduction: The carboxyl group can be reduced to an alcohol or oxidized to form other functional groups.
Esterification: The carboxyl group can react with alcohols in the presence of an acid catalyst to form esters.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Esterification: Sulfuric acid (H2SO4) or hydrochloric acid (HCl) are typical catalysts.
Major Products Formed:
Substitution: Products include 3-hydroxycaproic acid, 3-aminocaproic acid, and 3-mercaptocaproic acid.
Oxidation: Products can include hexanoic acid derivatives.
Esterification: Esters such as methyl 3-bromocaproate or ethyl 3-bromocaproate are formed.
科学研究应用
3-Bromocaproic Acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the synthesis of biologically active molecules and can be used in studies involving enzyme inhibition and metabolic pathways.
Medicine: Research into its potential therapeutic applications includes its use in developing drugs for treating metabolic disorders and as a building block for drug synthesis.
Industry: It is utilized in the production of specialty chemicals and as a reagent in organic synthesis.
作用机制
The mechanism of action of 3-Bromocaproic Acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The bromine atom and carboxyl group allow it to interact with enzymes and proteins, potentially inhibiting their activity or altering their function.
Pathways Involved: It can affect metabolic pathways by inhibiting key enzymes, leading to changes in the production of metabolites and overall cellular function.
相似化合物的比较
Caproic Acid (Hexanoic Acid): Lacks the bromine atom, making it less reactive in certain substitution reactions.
3-Chlorocaproic Acid: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
3-Iodocaproic Acid: Contains an iodine atom, which can result in different chemical behavior due to the larger atomic size and different electronegativity.
Uniqueness of 3-Bromocaproic Acid:
- The presence of the bromine atom at the third carbon position provides unique reactivity, making it a valuable intermediate in organic synthesis.
- Its specific reactivity allows for selective modifications, which can be advantageous in the synthesis of complex molecules.
属性
分子式 |
C6H11BrO2 |
|---|---|
分子量 |
195.05 g/mol |
IUPAC 名称 |
3-bromohexanoic acid |
InChI |
InChI=1S/C6H11BrO2/c1-2-3-5(7)4-6(8)9/h5H,2-4H2,1H3,(H,8,9) |
InChI 键 |
LEUUKPQCGDMVCD-UHFFFAOYSA-N |
规范 SMILES |
CCCC(CC(=O)O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




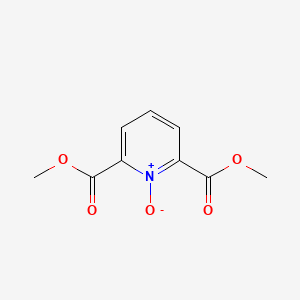


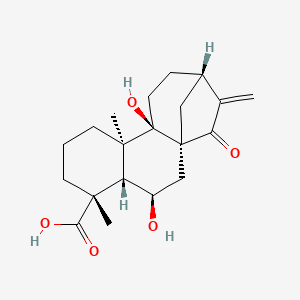
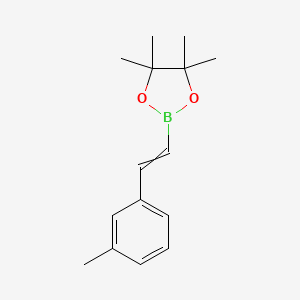
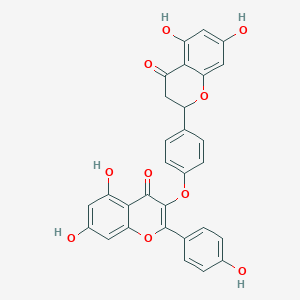
![[1,1'-Biphenyl]-4-carboxylicacid, hexahydro-2-oxo-4-(3-oxo-4-phenoxy-1-butenyl)-2H-cyclopenta[b]furan-5-yl ester, [3aR-[3aalpha,4alpha(E),5beta,6aalpha]]-(9CI)](/img/structure/B13412179.png)
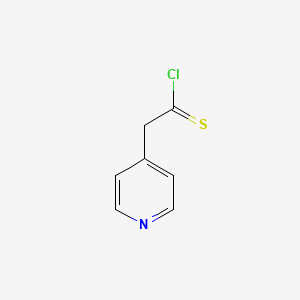

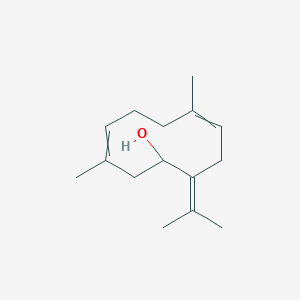
![9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2-(propan-2-ylamino)-1H-purin-6-one](/img/structure/B13412202.png)
